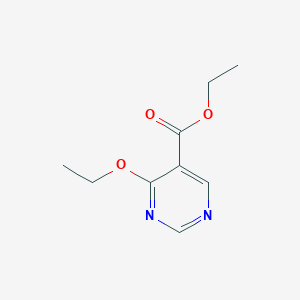
6-Bromo-2-(4-bromophenyl)-5-methyl-2H-indazole-4,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-(4-bromophenyl)-5-methyl-2H-indazole-4,7-dione is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of bromine atoms at the 6 and 4 positions, a methyl group at the 5 position, and a dione functionality at the 4 and 7 positions. The compound’s unique structure makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(4-bromophenyl)-5-methyl-2H-indazole-4,7-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: The starting material, 2-phenylindazole, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the desired positions.
Methylation: The brominated intermediate is then subjected to methylation using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Oxidation: The final step involves the oxidation of the intermediate to introduce the dione functionality. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6-Bromo-2-(4-bromophenyl)-5-methyl-2H-indazole-4,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
6-Bromo-2-(4-bromophenyl)-5-methyl-2H-indazole-4,7-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: Its unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules and materials.
作用機序
The mechanism of action of 6-Bromo-2-(4-bromophenyl)-5-methyl-2H-indazole-4,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Phenylindazole: Lacks the bromine and methyl substitutions, making it less reactive.
5-Methyl-2-phenylindazole: Similar structure but without the bromine atoms.
4,7-Dibromo-2-phenylindazole: Similar bromination pattern but lacks the methyl group.
Uniqueness
6-Bromo-2-(4-bromophenyl)-5-methyl-2H-indazole-4,7-dione is unique due to the combination of bromine atoms, a methyl group, and a dione functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
CAS番号 |
112664-92-3 |
|---|---|
分子式 |
C14H8Br2N2O2 |
分子量 |
396.03 g/mol |
IUPAC名 |
6-bromo-2-(4-bromophenyl)-5-methylindazole-4,7-dione |
InChI |
InChI=1S/C14H8Br2N2O2/c1-7-11(16)14(20)12-10(13(7)19)6-18(17-12)9-4-2-8(15)3-5-9/h2-6H,1H3 |
InChIキー |
FSAYGBGGFSBMTK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C2=NN(C=C2C1=O)C3=CC=C(C=C3)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoatehydrochloride](/img/structure/B13108195.png)
![[2,2'-Bipyridine]-5-carboxamide](/img/structure/B13108196.png)




![4-Methyl-1,4-dihydropyrido[3,4-d]pyrimidine](/img/structure/B13108229.png)







